molecular formula C20H30BrNO3 B1672106 Ipratropium bromide CAS No. 22254-24-6

Ipratropium bromide

Cat. No. B1672106
CAS RN: 22254-24-6
M. Wt: 412.4 g/mol
InChI Key: LHLMOSXCXGLMMN-UHFFFAOYSA-M
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Description

Ipratropium bromide is used to help control the symptoms of lung diseases, such as asthma, chronic bronchitis, and emphysema . It is also used to treat air flow blockage and prevent the worsening of chronic obstructive pulmonary disease (COPD) .


Synthesis Analysis

Ipratropium bromide is a quaternary ammonium compound obtained by treating atropine with isopropyl bromide . A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances .


Molecular Structure Analysis

Ipratropium bromide has the molecular formula C20H30BrNO3 . The crystal structure of ipratropium bromide monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .


Chemical Reactions Analysis

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function .


Physical And Chemical Properties Analysis

Ipratropium bromide has the chemical formula C20H30NO3 . It is a quaternary ammonium derivative of atropine .

Scientific Research Applications

Engineered Ipratropium Bromide Particles for Sustained Release

Researchers have manufactured respirable particles of Ipratropium Bromide with sustained-release properties, aiming to enhance the duration of its bronchodilatory effect. These engineered particles, created using a spray-drying process and coated with polylactic acid (PLA), demonstrated a potential for increased efficacy in pharmacodynamic studies, highlighting a novel approach to drug delivery for respiratory conditions (Taylor, Hickey, & VanOort, 2006).

Pulmonary Absorption Mechanisms

A study utilizing human bronchial epithelial cells revealed that Ipratropium Bromide's absorption involves organic cation/carnitine transporters, specifically OCTN1 and OCTN2. This insight into the drug's pulmonary absorption mechanism may guide the development of more effective inhalation therapies for asthma and chronic obstructive pulmonary disease (COPD) (Nakamura et al., 2010).

Anticholinergic Bronchodilators in Acute Asthma Management

A systematic review focusing on the use of Ipratropium Bromide in acute asthma exacerbations found that it effectively improves lung function and reduces hospitalization rates when added to beta2-agonists. This suggests a valuable adjunctive role in emergency asthma treatment, with no severe adverse effects reported in conjunction with beta2-agonists (Aaron & Aaron, 2001).

Myocardial Injury in In Vitro Models

Research on nonclinical models of simulated myocardial ischaemia/reperfusion injury has indicated that Ipratropium Bromide could exacerbate myocardial injury via apoptotic- and necrotic-associated pathways. This finding raises considerations for patients with underlying ischaemic heart disease, suggesting a need for caution in the clinical use of anticholinergic bronchodilators (Harvey, Hussain, & Maddock, 2014).

Safety And Hazards

Ipratropium bromide can cause serious eye irritation and is harmful if swallowed or inhaled . It is recommended to wash face, hands and any exposed skin thoroughly after handling and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Ipratropium bromide is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption . It is indicated in combination with inhaled beta-agonist systemic corticosteroids for the management of severe exacerbations of asthma flares requiring treatment .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-CLTUNHJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60205-81-4 (Parent)
Record name Ipratropium bromide [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60858923, DTXSID10860753
Record name Ipratropium bromide
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Record name 8-Isopropylnoratropine methobromide
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Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipratropium bromide

CAS RN

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9
Record name Ipratropium bromide [INN]
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Record name 8-Isopropylnoratropine methobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
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Record name (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
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Record name Ipratropium bromide
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Record name (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
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Record name Ipratropium bromide
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Record name Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
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Record name IPRATROPIUM BROMIDE ANHYDROUS
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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